![molecular formula C8H15N3 B1600872 1-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 3524-21-8](/img/structure/B1600872.png)
1-(3-methylbutyl)-1H-pyrazol-5-amine
Overview
Description
1-(3-methylbutyl)-1H-pyrazol-5-amine, also known as 3-Methylbutylpyrazol-5-ylamine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization 1-(3-methylbutyl)-1H-pyrazol-5-amine, as a pyrazole derivative, plays a crucial role in the field of organic synthesis and characterization. A study by Titi et al. (2020) on pyrazole derivatives, including the synthesis, characterization, and X-ray crystal study, highlights the significance of such compounds. They explored the biological activity of these compounds against breast cancer and microbes, confirming their potential in medicinal chemistry (Titi et al., 2020).
Chemical Reactivity and Applications The reactivity of pyrazole derivatives, such as 1-(3-methylbutyl)-1H-pyrazol-5-amine, has been extensively studied. For example, Dalinger et al. (2013) investigated the reactivity of trinitropyrazole compounds with amines, highlighting the nucleophilic substitution reactions that are fundamental to creating various pyrazole-based compounds with potential applications in materials science and pharmaceuticals (Dalinger et al., 2013).
Pharmaceutical and Medicinal Chemistry In pharmaceutical research, pyrazole derivatives exhibit a range of biological activities. Manna et al. (2002) synthesized a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and investigated their inhibitory activity against various amine oxidases. This study illustrates the therapeutic potential of pyrazole derivatives in the development of new drugs (Manna et al., 2002).
Materials Science and Corrosion Inhibition Pyrazole compounds also find applications in materials science, particularly in corrosion inhibition. Chetouani et al. (2005) explored the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. Their findings demonstrate the utility of pyrazole derivatives in protecting metals from corrosion, which is vital for extending the life of metal structures and components (Chetouani et al., 2005).
properties
IUPAC Name |
2-(3-methylbutyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPIZYSPYTOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543865 | |
Record name | 1-(3-Methylbutyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-1H-pyrazol-5-amine | |
CAS RN |
3524-21-8 | |
Record name | 1-(3-Methylbutyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylbutyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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